molecular formula C14H20ClNO3 B1397593 Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride CAS No. 1220032-42-7

Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride

Cat. No. B1397593
CAS RN: 1220032-42-7
M. Wt: 285.76 g/mol
InChI Key: MAANKAFHOMWNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride, also known as Methyl 2-PMB hydrochloride, is a synthetic compound used in scientific research. It is a white, crystalline powder that is soluble in water and slightly soluble in alcohol. It is an important reagent in organic synthesis and has been used in a variety of research applications, including biochemical and physiological studies.

Scientific Research Applications

Cognitive Enhancement and Anxiolytic Activity

Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride, as part of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has shown promising results in rodent and primate models for cognitive enhancement. It also exhibits anxiolytic activity and has a reduced propensity to activate peripheral ganglionic type receptors. Due to its favorable oral bioavailability and its biological activities, it is considered an attractive candidate for the treatment of cognitive disorders (Lin et al., 1997).

Electrochromic Properties

A derivative of methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride, when used in the creation of films, has demonstrated interesting electrochromic properties. These properties include a significant chromatic contrast and switching time, making it suitable for application in pH sensors. The color of the film can vary in response to pH changes, which is a valuable trait for real-time pH monitoring (Almeida et al., 2017).

Non-halogenated Extraction Solvent

Methyl benzoate, a compound related to Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride, has been used as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction (DLLME). It has been successfully applied for the quantitative extraction of several elements, demonstrating its potential as a green and efficient solvent for chemical analysis and extraction processes (Kagaya & Yoshimori, 2012).

properties

IUPAC Name

methyl 2-(pyrrolidin-3-ylmethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-5-3-2-4-12(13)10-18-9-11-6-7-15-8-11;/h2-5,11,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAANKAFHOMWNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride
Reactant of Route 3
Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride
Reactant of Route 4
Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride
Reactant of Route 5
Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride
Reactant of Route 6
Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.